An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-(2-aminoethyl)benzoate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2-aminoethyl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a primary aliphatic amine and a methyl ester attached to a benzene ring at the meta position, provides two key points for chemical modification. This allows for its use as a valuable scaffold or building block in the synthesis of a wide array of more complex molecules, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and characterization of Methyl 3-(2-aminoethyl)benzoate, offering practical insights for its application in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Methyl 3-(2-aminoethyl)benzoate is essential for its effective use and characterization.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| CAS Number | 179003-00-0 | |
| Appearance | Not specified (expected to be an oil or low-melting solid) | General chemical knowledge |
| Solubility | Soluble in methanol, ethanol, and other organic solvents | General chemical knowledge |
Spectroscopic Data
Note: Experimentally obtained spectra for the free base are not widely available in public databases. The following are predicted and expected values based on the analysis of closely related compounds such as methyl 3-aminobenzoate and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (4H): Multiplets in the range of δ 7.2-8.0 ppm. The exact shifts and coupling patterns will depend on the substitution pattern.
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Methyl Ester Protons (3H): A singlet around δ 3.9 ppm.
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Ethyl Chain Protons (4H): Two triplets, one for the benzylic -CH₂- group (around δ 2.9 ppm) and one for the -CH₂-NH₂ group (around δ 3.0 ppm).
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Amine Protons (2H): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal around δ 167 ppm.
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Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.
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Methyl Ester Carbon: A signal around δ 52 ppm.
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Ethyl Chain Carbons: Two signals, one for the benzylic -CH₂- group (around δ 39 ppm) and one for the -CH₂-NH₂ group (around δ 42 ppm).
IR (Infrared) Spectroscopy:
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N-H Stretch: A medium to weak band (or two bands for a primary amine) in the region of 3300-3500 cm⁻¹.
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C=O Stretch (Ester): A strong, sharp band around 1720 cm⁻¹.
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C-N Stretch: A medium band in the region of 1250-1020 cm⁻¹.
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Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
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Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 179.
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Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the ethyl side chain.
Synthesis of Methyl 3-(2-aminoethyl)benzoate
The most direct and efficient method for the synthesis of Methyl 3-(2-aminoethyl)benzoate is the Fischer esterification of the commercially available starting material, 3-(2-aminoethyl)benzoic acid. This one-step process offers high yields and avoids the complexities of multi-step syntheses involving protection and deprotection strategies.
Reaction Scheme
Caption: Fischer esterification of 3-(2-aminoethyl)benzoic acid.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, where successful isolation of the product with the expected spectroscopic characteristics confirms the reaction's success.
Materials:
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3-(2-aminoethyl)benzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
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Dichloromethane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-aminoethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq). The methanol acts as both a reactant and the solvent, driving the equilibrium towards the product side.
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Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring. The addition of the strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
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Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Work-up and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is crucial to deprotonate the ammonium salt formed and to neutralize the sulfuric acid catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The organic layers are combined.
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Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 3-(2-aminoethyl)benzoate.
Alternative Synthesis: Thionyl Chloride Method
An alternative method for the esterification involves the use of thionyl chloride (SOCl₂) in methanol.[3] This method proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards the alcohol.
Procedure Outline:
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Suspend 3-(2-aminoethyl)benzoic acid in methanol at 0 °C.
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Add thionyl chloride dropwise.
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Reflux the mixture for several hours.
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Remove the solvent under reduced pressure.
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The resulting hydrochloride salt can be neutralized and extracted as described in the Fischer esterification work-up.
Caption: Workflow for the thionyl chloride esterification method.
Applications in Drug Development
Methyl 3-(2-aminoethyl)benzoate serves as a valuable building block in the synthesis of various pharmaceutical compounds due to its dual functionality. The primary amine can be readily derivatized through acylation, alkylation, or reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
A notable example of a structurally related compound's application is in the development of inhibitors for malate dehydrogenase (MDH), a key enzyme in cellular metabolism. A derivative of methyl 3-aminobenzoate has been identified as a potent dual inhibitor of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms, presenting a promising strategy for cancer therapy.[4] The (aminoethyl)benzoate scaffold allows for the exploration of the chemical space around this core to optimize potency and selectivity for various biological targets.
Conclusion
This technical guide has provided a detailed overview of the synthesis, properties, and applications of Methyl 3-(2-aminoethyl)benzoate. The direct Fischer esterification of 3-(2-aminoethyl)benzoic acid stands out as the most efficient synthetic route. The provided protocols and spectroscopic data serve as a valuable resource for researchers and scientists in the field of drug development, enabling the effective utilization of this versatile building block in the creation of novel therapeutic agents.
References
-
OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. [Link]
- Zhang C, Bollag G. Scaffold-based design of kinase inhibitors for cancer therapy. Curr Opin Genet Dev. 2010;20(1):79-86. doi:10.1016/j.gde.2009.10.010
- Insel PA, Sriram K, Wiley SZ, et al. How ligands illuminate GPCR molecular pharmacology. Mol Pharmacol. 2018;94(5):1145-1157. doi:10.1124/mol.118.113328
- Choi Y, Lee S, Kim Y, et al. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. J Med Chem. 2017;60(20):8631-8646. doi:10.1021/acs.jmedchem.7b01231
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- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
